Propiverine hydrochloride

Overview

Description

Propiverine hydrochloride is a medicine used to treat urinary problems caused by an overactive bladder or spinal cord injuries . It is an antimuscarinic agent used for the treatment of urinary urgency, frequency, and urge incontinence, all symptoms of overactive bladder syndrome .

Synthesis Analysis

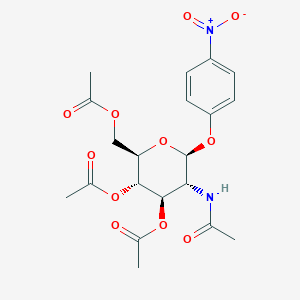

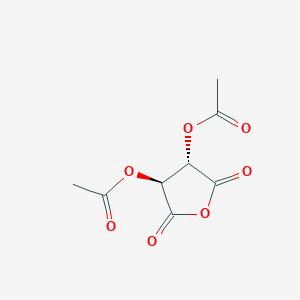

The synthesis of Propiverine hydrochloride involves a two-step esterification process. In the synthetic scheme, benzillic acid 1 is directly converted to di-propyl ester ether 7 from the known standard method. The intermediate thus obtained is reacted with N-Methyl 4-hydroxy piperidine in the presence of sodium t-butoxide at room temperature to get Propiverine base 5. This is then finally converted to Propiverine hydrochloride .Molecular Structure Analysis

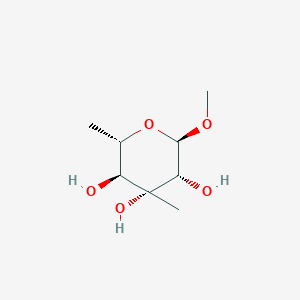

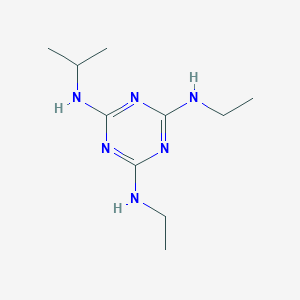

The molecular formula of Propiverine hydrochloride is C23H29NO3 . The molecular weight is 403.94 . The structure of Propiverine hydrochloride is a small molecule with dual antimuscarinic and calcium-modulating properties .Chemical Reactions Analysis

Propiverine hydrochloride inhibits abnormal contractions of bladder smooth muscle in vivo through not only its anticholinergic activity but also its concurrent calcium antagonistic activity . This administration of this drug leads to a dose-dependent decrease in intravesical pressure of the bladder and an increase in bladder capacity .Physical And Chemical Properties Analysis

Propiverine hydrochloride is a white to beige powder . It has a solubility of 5 mg/mL in water when warmed . The storage temperature is 2-8°C .Scientific Research Applications

Propiverine Hydrochloride: A Multifaceted Agent in Scientific Research

Propiverine hydrochloride is a versatile compound with a range of applications in scientific research. Below is a comprehensive analysis of its unique applications across different scientific fields.

Overactive Bladder (OAB) Management

Propiverine hydrochloride: is primarily used in the treatment of OAB , a chronic condition characterized by urinary urgency and frequency . It acts as a bladder detrusor muscle relaxant with dual antimuscarinic and calcium-modulating properties, effectively reducing symptoms and improving patients’ quality of life .

Lower Urinary Tract Symptoms (LUTS) in Men

Propiverine hydrochloride exhibits α1-adrenoceptor antagonism in human prostate and porcine trigonum, suggesting its potential in treating male LUTS. This dual action may provide more effective symptom relief, especially against storage symptoms .

Anticholinergic Effects

As an anticholinergic agent, propiverine hydrochloride reduces detrusor overactivity and improves OAB symptoms. Its ability to block muscarinic receptors in the detrusor muscle diminishes muscle spasm, which is beneficial for patients with OAB .

Calcium Channel Blocking

Beyond its antimuscarinic activity, propiverine hydrochloride also blocks L-type Ca²⁺ channels . This property contributes to its therapeutic effects in bladder disorders and may have implications for other calcium channel-related pathologies .

Combination Therapy for Voiding Dysfunction

The combination of propiverine hydrochloride with α1-adrenoceptor antagonists has been more effective in decreasing difficulty in voiding compared to monotherapy. This suggests its role in combination therapy for enhanced treatment outcomes in voiding dysfunction .

Urodynamic Efficacy

Clinical trials have demonstrated the urodynamic efficacy of propiverine hydrochloride in improving continence rates. This is indicative of its balanced plasma levels and sustained therapeutic effects over time .

Safety and Tolerability Profile

Propiverine hydrochloride has a favorable safety and tolerability profile, with the major adverse event being difficulty in voiding. Its extended-release formulation has shown a slight tendency for superior tolerability outcomes compared to immediate-release formulations .

Mechanism of Action

Target of Action

Propiverine hydrochloride primarily targets the muscarinic receptors in the detrusor muscle of the bladder . These receptors play a crucial role in the contraction and relaxation of the bladder, thereby controlling urinary frequency and urgency .

Mode of Action

Propiverine hydrochloride acts as an antimuscarinic agent , blocking the muscarinic receptors in the detrusor muscle . This action inhibits the contractions of the bladder smooth muscle . Additionally, propiverine hydrochloride exhibits calcium-modulating properties . It inhibits cellular calcium influx, which further diminishes muscle spasms .

Biochemical Pathways

Propiverine hydrochloride affects several biochemical pathways. It is involved in the calcium signaling pathway , the neuroactive ligand-receptor interaction , and the cholinergic synapse . By modulating these pathways, propiverine hydrochloride can effectively control the symptoms of overactive bladder .

Pharmacokinetics

Propiverine hydrochloride is nearly completely absorbed from the gastrointestinal tract . The time to peak plasma concentration is approximately 2.3 hours, and its bioavailability is around 41% . It binds to plasma proteins at approximately 90% for propiverine and 60% for its N-oxide metabolite . Propiverine hydrochloride undergoes extensive first-pass metabolism .

Result of Action

The primary result of propiverine hydrochloride’s action is the inhibition of abnormal contractions of bladder smooth muscle . This leads to an increase in the volume of urine that the bladder can hold, thereby controlling the release of urine and easing the symptoms of overactive bladder .

Action Environment

The efficacy of propiverine hydrochloride can be influenced by various environmental factors. For instance, patients who experience prolonged QT/QTc or symptoms of possible arrhythmias including dizziness, palpitations, or fainting should be electrocardiographically evaluated and monitored for electrolyte disturbances . This suggests that the patient’s physiological environment can impact the drug’s action and efficacy .

Safety and Hazards

Future Directions

Propiverine hydrochloride is a well-established antimuscarinic agent with a mixed mode of action in the treatment of symptoms associated with overactive bladder (OAB). It provides a valuable option for the treatment of adults and children with OAB associated with idiopathic or neurogenic detrusor overactivity, and in men with storage lower urinary tract symptoms . Future research may focus on further understanding its mechanism of action and finding more applications for this compound.

properties

IUPAC Name |

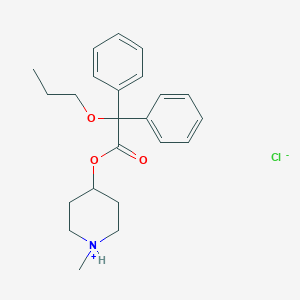

(1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUJMHHNLGCTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046847 | |

| Record name | Propiverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propiverine hydrochloride | |

CAS RN |

54556-98-8 | |

| Record name | Propiverine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54556-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 54556-98-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC4GZD10H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol](/img/structure/B19567.png)

![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)